Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a propyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+PropanolAcid CatalystPropyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality herbicide.
Chemical Reactions Analysis
Types of Reactions
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of propyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds.
Mechanism of Action
The herbicidal activity of Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacks the propyl ester group.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar to Propyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate but with a methyl ester group instead of a propyl group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, volatility, and overall herbicidal activity. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
Properties
CAS No. |
53596-20-6 |
---|---|
Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
propyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h3-5,7-8H,2,6H2,1H3/b7-5+ |
InChI Key |
ACKICVWYIACNBE-FNORWQNLSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.